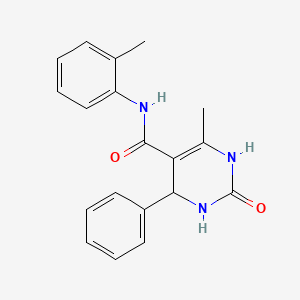

6-methyl-N-(2-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered heterocyclic core with substitutions at positions 4 (phenyl), 6 (methyl), and N-(2-methylphenyl) on the carboxamide group. The 2-oxo (C=O) moiety distinguishes it from thioxo (C=S) analogs.

Properties

IUPAC Name |

6-methyl-N-(2-methylphenyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12-8-6-7-11-15(12)21-18(23)16-13(2)20-19(24)22-17(16)14-9-4-3-5-10-14/h3-11,17H,1-2H3,(H,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWCLLSUJNYNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. Common catalysts used include Lewis acids such as FeCl3, Bi(OTf)3, and Y(NO3)3·6H2O .

Industrial Production Methods

Industrial production of this compound typically involves the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be efficient and environmentally friendly, reducing the reaction time significantly .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(2-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- IUPAC Name : 6-methyl-N-(2-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and caspase activation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Cancer Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.3 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20.0 | Modulation of signaling pathways |

The results indicate significant antiproliferative effects across multiple cancer types, suggesting that this compound could be a valuable lead in cancer drug development .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Antimicrobial Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 48 µg/mL |

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Antiviral Activity

Preliminary research indicates that this compound may possess antiviral properties. It has been tested against several viruses with promising results, particularly in inhibiting viral replication.

Case Study: Antiviral Effects

In vitro studies have shown that the compound inhibits the replication of certain strains of influenza virus by interfering with viral enzymes. Further research is needed to explore its full antiviral potential and mechanism of action.

Mechanism of Action

The mechanism of action of 6-methyl-N-(2-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties .

Comparison with Similar Compounds

Structural Variations

Core Modifications

- 2-Oxo vs. 2-Thioxo: The target compound features a 2-oxo group, whereas analogs like 4-(2-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (8b) () and 4-(3-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () replace oxygen with sulfur.

Substituent Variations

- Position 4 (Aryl Groups) :

- 4-Phenyl : The target compound’s phenyl group contrasts with chlorophenyl (e.g., 8b , ), bromophenyl (e.g., 9b , ), or indolyl (e.g., 4a , ) substituents. Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, while bulky groups (e.g., indolyl) may influence steric interactions in biological targets .

- N-Substituents :

Physicochemical Properties

- Melting Points : Thioxo analogs (e.g., 8b, 245–247°C) often exhibit higher melting points than 2-oxo derivatives (e.g., 4ad, 244°C) due to stronger intermolecular interactions (e.g., C=S dipole-dipole) .

- Solubility : The 2-oxo group may improve aqueous solubility compared to thioxo derivatives, as seen in 4ad (), which includes a methoxy group enhancing polarity .

Biological Activity

6-methyl-N-(2-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, particularly focusing on its inhibitory effects against specific targets such as HIV integrase and other biological pathways.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key properties include:

- Molecular Weight : 284.31 g/mol

- CAS Number : 60750-37-0

Synthesis

The synthesis of 6-methyl-N-(2-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multi-step process starting from readily available precursors. The Biginelli reaction is often utilized to form the tetrahydropyrimidine core, which is then functionalized to introduce the methyl and phenyl groups.

Antiviral Activity

Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit inhibitory activity against HIV integrase (IN), an enzyme crucial for the viral life cycle. A notable study reported that certain derivatives showed promising IC50 values in the low micromolar range (e.g., 0.65 µM for N-(4-fluorophenyl)-6-methyl compounds) against strand transfer reactions in vitro .

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| 6-Methyl-N-(4-fluorophenyl)-2-oxo-4-phenyl | 0.65 | HIV IN inhibitor |

| N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl) | Not specified | Active |

The mechanism through which these compounds exert their antiviral effects involves the inhibition of the strand transfer activity of HIV integrase. Docking studies have suggested that these compounds fit well into the active site of integrase, blocking substrate access and preventing viral DNA integration into host genomes .

Cytotoxicity

While some derivatives show effective antiviral activity, it is important to note that they also exhibit cytotoxic effects at higher concentrations. This limits their potential therapeutic use as standalone agents without further modification to enhance selectivity and reduce toxicity .

Case Studies

- In Vitro Studies : A series of in vitro assays were conducted to evaluate the effectiveness of various tetrahydropyrimidine derivatives against HIV integrase. The most active compound demonstrated significant inhibition at concentrations that were not cytotoxic to host cells.

- In Silico Analysis : Computational docking studies corroborated the experimental findings by predicting strong binding interactions between the compounds and the integrase enzyme's active site.

Q & A

Q. How can the synthesis of this tetrahydropyrimidine derivative be optimized via the Biginelli reaction?

The Biginelli reaction typically employs urea/thiourea, a β-ketoester, and aldehydes under acidic conditions. For this compound, use benzaldehyde (for the 4-phenyl group) and methyl/ethyl carboxamide precursors. Optimization involves:

- Catalyst selection : Lewis acids like HCl or acetic acid (5–10 mol%) improve yields to 70–85% .

- Solvent systems : Ethanol or methanol under reflux (12–24 hrs) ensures complete cyclization .

- Post-synthesis purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. What spectroscopic techniques are critical for structural characterization?

- X-ray crystallography : Resolves the boat conformation of the tetrahydropyrimidine ring and hydrogen bonding between N-H and carbonyl groups (e.g., O1–H1···O2 interactions at 2.85 Å) .

- NMR : ¹H NMR confirms substituent positions (e.g., 4-phenyl protons at δ 7.2–7.5 ppm; N-methyl groups at δ 2.3–2.6 ppm) .

- IR spectroscopy : Key stretches include C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) .

Q. How to design preliminary biological screening for antimicrobial activity?

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .

- Minimum Inhibitory Concentration (MIC) : Use microbroth dilution (CLSI guidelines) to quantify potency. Derivatives with electron-withdrawing substituents show MIC values of 8–32 µg/mL .

Advanced Research Questions

Q. How to address regioselectivity challenges when introducing substituents at the 3- and 5-positions?

Regioselectivity in Biginelli adducts depends on:

- Precursor modification : Use pre-functionalized aldehydes (e.g., 2-methylphenyl) to direct substituent placement .

- Catalytic control : ZnCl₂ or BF₃·Et₂O enhances regioselectivity for 5-carboxamide formation by stabilizing intermediates .

- Kinetic vs. thermodynamic control : Prolonged reaction times favor thermodynamically stable 4-phenyl isomers .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., inoculum size, growth media) per CLSI guidelines .

- Solubility limitations : Use DMSO/PEG-400 vehicles (<1% v/v) to avoid false negatives .

- Metabolic stability : Perform hepatic microsome assays to assess if low activity stems from rapid degradation .

Q. What computational approaches predict structure-activity relationships (SAR) for antimicrobial activity?

- Molecular docking : Map interactions with bacterial dihydrofolate reductase (DHFR; PDB 1DLS). Carboxamide groups show hydrogen bonding with Arg-57 (binding energy: −8.2 kcal/mol) .

- QSAR modeling : Use Hammett σ values to correlate electron-withdrawing substituents (e.g., -CF₃) with enhanced activity (R² = 0.89) .

Q. How to analyze hydrogen-bonding networks using crystallographic data?

- Intermolecular interactions : Identify O-H···O and N-H···O bonds in the crystal lattice (e.g., dimer formation via N1–H1···O2; 2.78 Å) .

- Torsion angles : Measure dihedral angles (e.g., C4-C5-C6-C7 = 177.6°) to assess planarity and stacking potential .

Q. What methodologies evaluate stereochemical outcomes in chiral derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.